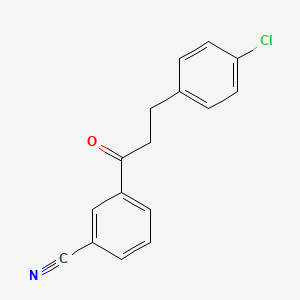

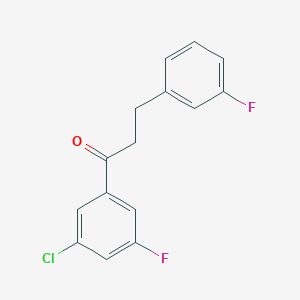

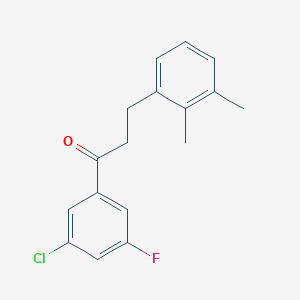

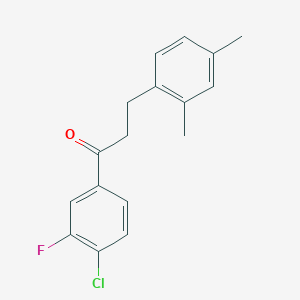

8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a carboxylic acid derivative with a long carbon chain and a trimethoxyphenyl group attached. The trimethoxyphenyl group is a common motif in many natural products and pharmaceuticals, contributing to their biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a long, flexible carbon chain, with the trimethoxyphenyl group providing some rigidity. The carboxylic acid group would be a site of polarity and potential reactivity .Chemical Reactions Analysis

This compound could potentially undergo a variety of reactions. The carboxylic acid group could react with bases, forming salts, or with alcohols, forming esters . The trimethoxyphenyl group might also participate in various reactions .Physical And Chemical Properties Analysis

Based on its structure, this compound would likely be a solid at room temperature, with a relatively high melting point due to the long carbon chain . It would likely be soluble in organic solvents but not very soluble in water .Aplicaciones Científicas De Investigación

Radiotracer Development for Liver Metabolism

A study by Lee et al. (2004) on 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid highlights its synthesis for evaluating medium-chain fatty acid metabolism in the liver. This novel radiotracer, prepared through a double ligand transfer reaction, exhibited stability in human serum and was metabolized via beta-oxidation in the liver. The research suggests its potential use in assessing fatty acid metabolism, particularly in conditions affecting beta-oxidation processes (Lee et al., 2004).

Electrochemical Detection of DNA Damage

Li et al. (2007) investigated the electrochemical performance of 8-hydroxy-2'-deoxyguanosine at a modified electrode, demonstrating an effective method for detecting oxidative DNA damage. The study provided insights into the electrochemical behavior and detection efficiency of 8-OH-dG, a marker of oxidative DNA damage, highlighting the potential for using such methods in genotoxicity assessments (Li et al., 2007).

Novel Catalysts for Organic Synthesis

Research by Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This catalyst demonstrated efficiency and recyclability, offering an environmentally friendly alternative for organic synthesis processes (Nazari et al., 2014).

Glycosylation Promoting Agents

A study by Nogueira et al. (2016) on activating cyclopropenone and cyclopropene-thione compounds revealed their role in promoting glycosylation with high α-selectivity. These findings are crucial for synthesizing complex carbohydrates, offering potential applications in drug development and biomolecular research (Nogueira et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

8-oxo-8-(2,3,4-trimethoxyphenyl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-21-14-11-10-12(16(22-2)17(14)23-3)13(18)8-6-4-5-7-9-15(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQKJGFCMDANHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCCCCC(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.